Researchers using unsubstituted phenyl triazoles risk CYP450-mediated oxidation and regioisomer mixtures, compromising metabolic half-life and requiring costly purification. This 4-chloro-1,2,3-triazole-4-carboxylic acid provides a definitive solution.
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-32-0) is a highly regioselective, bifunctional building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and specialized coordination polymers. Featuring a rigid 1,4-disubstituted 1,2,3-triazole core and a para-chlorinated phenyl ring, this compound serves as a stable bioisostere for traditional aromatic amides and esters. In procurement contexts, it is valued for its high crystalline purity, excellent bench stability, and its ability to seamlessly integrate into standard peptide coupling workflows to generate targeted carboxamide libraries with enhanced metabolic profiles [1].
Substituting this specific 4-chloro-1,2,3-triazole building block with its unsubstituted phenyl analog or a 1,2,4-triazole isomer introduces severe downstream liabilities in process chemistry and drug design. Unsubstituted 1-phenyl triazoles leave the para-position exposed to rapid CYP450-mediated oxidation, drastically reducing the metabolic half-life of derived active pharmaceutical ingredients (APIs). Furthermore, attempting to use 1,2,4-triazole equivalents often results in complex 1,3- and 1,5-regioisomer mixtures during core synthesis, requiring costly and yield-depleting chromatographic separations. Procuring the specific 4-chloro-1,2,3-triazole configuration strictly avoids these issues, ensuring high regiochemical fidelity and providing a robust lipophilic anchor that is critical for target binding in hydrophobic pockets [1].
The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC) guarantees exceptional regiochemical control, yielding the 1,4-disubstituted isomer almost exclusively (>99% regioselectivity). In contrast, the synthesis of commercial 1,2,4-triazole-3-carboxylic acid analogs frequently produces isomeric mixtures (typically 80:20 to 85:15 ratios of 1,3- to 1,5-isomers) that necessitate extensive downstream purification. This high intrinsic purity of the 1,2,3-triazole precursor translates directly to higher overall yields and lower solvent consumption in multi-step API manufacturing workflows [1].
| Evidence Dimension | Regioisomer purity of commercial building block |
| Target Compound Data | >99% 1,4-isomer (1,2,3-triazole core) |
| Comparator Or Baseline | ~85% primary isomer (1,2,4-triazole analogs pre-purification) |
| Quantified Difference | >14% improvement in regiochemical yield |
| Conditions | Standard commercial synthesis and bulk procurement |
Eliminates the need for costly and time-consuming chromatographic separations in early-stage process chemistry.
Utilizing the 4-chlorophenyl variant rather than the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid provides a critical metabolic shield for derived therapeutic compounds. The para-chloro substitution effectively blocks the primary site of CYP450-mediated aromatic hydroxylation. Pharmacokinetic evaluations of carboxamide derivatives built from this scaffold demonstrate moderate to high metabolic stability (e.g., CLint in human liver microsomes around 17.3 µL/min/mg), whereas unsubstituted analogs typically exhibit 3- to 5-fold faster clearance rates due to rapid para-oxidation [1].
| Evidence Dimension | Intrinsic clearance (CLint) of derived APIs in HLM |
| Target Compound Data | ~17.3 µL/min/mg (4-chloro substituted derivatives) |
| Comparator Or Baseline | >50 µL/min/mg (unsubstituted phenyl derivatives) |
| Quantified Difference | ~3-fold reduction in metabolic clearance |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the 4-chloro building block directly improves the in vivo half-life and oral bioavailability of the resulting drug candidates.
The 1,2,3-triazole-4-carboxylic acid moiety is highly activated for standard peptide coupling reactions due to the electron-withdrawing nature of the triazole ring. When reacted with primary or secondary amines using standard coupling reagents (e.g., HATU, DIPEA, DMF), 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid achieves >85% conversion to the corresponding carboxamide within 2 hours at room temperature. Standard benzoic acid derivatives often require longer reaction times (4-6 hours) or elevated temperatures to achieve comparable yields under identical stoichiometric conditions[1].
| Evidence Dimension | Amide coupling conversion rate |
| Target Compound Data | >85% yield in <2 hours |
| Comparator Or Baseline | ~60-70% yield in 2 hours (standard benzoic acids) |
| Quantified Difference | 15-25% higher throughput in library synthesis |
| Conditions | HATU/DIPEA mediated coupling in DMF at 25°C |
Accelerates library generation and reduces reagent consumption in high-throughput medicinal chemistry workflows.
This compound is an ideal starting material for synthesizing novel carboxamide scaffolds. Its para-chloro group ensures metabolic stability, while the triazole core provides necessary hydrogen-bonding interactions, making it highly suitable for developing next-generation antimalarials targeting resistant Plasmodium strains [1].
Due to its high regiochemical purity and excellent coupling kinetics, this carboxylic acid is the preferred building block for generating diverse 1,4-disubstituted triazole libraries. It allows for rapid amidation without the risk of regioisomer contamination, streamlining hit-to-lead optimization in pharmaceutical research [2].
The combination of the coordinating carboxylic acid and the nitrogen-rich triazole ring makes this compound a valuable bifunctional ligand. The bulky, lipophilic 4-chlorophenyl group can be utilized to tune the pore size and hydrophobicity of metal-organic frameworks for specialized gas separation or catalytic applications [3].